molecular formula C6H7NO B189460 2-Picoline-N-oxide CAS No. 931-19-1

2-Picoline-N-oxide

Cat. No.: B189460
CAS No.: 931-19-1
M. Wt: 109.13 g/mol
InChI Key: CFZKDDTWZYUZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Picoline-N-oxide, also known as 2-Picoline N-oxide, is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, where the nitrogen atom is oxidized. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Picoline-N-oxide can be synthesized through several methods. One common method involves the oxidation of 2-methylpyridine using hydrogen peroxide in the presence of a catalyst. Another method includes the use of peracids for the oxidation process .

Industrial Production Methods

In industrial settings, this compound is often produced by the oxidation of 2-methylpyridine using potassium permanganate or other strong oxidizing agents. The reaction is typically carried out in a solvent such as acetic acid, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Picoline-N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Picoline-N-oxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Picoline-N-oxide is unique due to the presence of the N-oxide functional group, which imparts different reactivity and properties compared to its non-oxidized counterparts. This makes it particularly useful in oxidation reactions and as a catalyst in organic synthesis .

Properties

IUPAC Name

2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZKDDTWZYUZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-19-1, 51279-53-9
Record name Pyridine, 2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyridine 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, methyl-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051279539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpyridine 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-methyl-, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-methylpyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLPYRIDINE 1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G41PJ47D1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Picoline-N-oxide
Reactant of Route 2
Reactant of Route 2
2-Picoline-N-oxide
Reactant of Route 3
Reactant of Route 3
2-Picoline-N-oxide
Reactant of Route 4
2-Picoline-N-oxide
Reactant of Route 5
Reactant of Route 5
2-Picoline-N-oxide
Reactant of Route 6
2-Picoline-N-oxide
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Picoline-N-oxide?

A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol. []

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, extensive research utilizing FT-IR, FT-Raman, UV, and NMR spectroscopy has been conducted to characterize the vibrational modes, electronic transitions, and structural features of this compound. [, ]

Q3: How does the presence of the N-oxide moiety influence the properties of this compound?

A3: The N-oxide group significantly impacts the compound's polarity, hydrogen bonding ability, and coordination chemistry. It enhances its interactions with metal ions and facilitates the formation of various complexes. [, , , ]

Q4: How does this compound interact with metal ions?

A4: this compound acts as a ligand, coordinating to metal ions through its oxygen atom. This interaction leads to the formation of complexes with diverse structures and properties. [, , , ]

Q5: Are there specific structural arrangements observed in this compound metal complexes?

A5: Yes, studies have revealed a range of structures, including dimeric complexes with manganese(II) bromide, one-dimensional chain compounds with lanthanide ions, and pentagonal bipyramidal complexes with tantalum. The specific arrangement depends on the metal ion and reaction conditions. [, , , ]

Q6: Can this compound be used in the synthesis of other compounds?

A6: Absolutely. this compound is a versatile precursor in organic synthesis. For instance, it's utilized in the Boekelheide Rearrangement to obtain 2-acetoxymethylpyridine. It also serves as a starting material for synthesizing thiosemicarbazones with potential antitumor activity. [, ]

Q7: Has this compound been investigated for its potential in material science?

A7: Yes, research indicates its potential in developing liquid crystalline copolymers. It acts as a terminating agent in the synthesis of polytetrahydrofuran macroinimers, which are then incorporated into copolymers, yielding materials with unique phase-separated morphologies. [, ]

Q8: How is computational chemistry employed in understanding this compound and its derivatives?

A8: Density Functional Theory (DFT) calculations play a crucial role in predicting vibrational frequencies, optimizing molecular geometries, and investigating electronic properties. These studies provide valuable insights into the compound's behavior and reactivity. [, ]

Q9: Has Structure-Activity Relationship (SAR) been investigated for this compound analogs?

A9: Yes, SAR studies, particularly in the context of potential antitumor agents, have explored the effects of substituents on the pyridine ring. For example, introducing methyl groups at specific positions influences the compound's activity against Sarcoma 180 ascites cells in mice. []

Q10: Is there information available regarding the stability of this compound under various conditions?

A10: While the provided literature doesn't delve deep into specific stability data, it highlights that the compound's reactivity and stability are influenced by factors like temperature, solvent polarity, and the presence of other reagents. []

Q11: Is there information on SHE regulations regarding this compound?

A12: The provided papers primarily focus on the compound's chemical and biological properties and do not discuss specific SHE regulations. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and utilizing any chemical substance. []

Q12: Has this compound been studied in biological systems?

A13: Yes, research utilizing the ciliate Tetrahymena pyriformis W has investigated the compound's chronic toxicity and its effects on cell morphology, motor activity, and energy expenditure. [, ]

Q13: What are the observed effects of this compound on Tetrahymena pyriformis W?

A14: Studies show that this compound and its complexes can induce various morphological changes in Tetrahymena pyriformis W, including alterations in shape, contractile vacuole size, and cell membrane integrity. These changes are often accompanied by functional impairments like reduced motor activity and increased energy expenditure. [, ]

Q14: Are there any known toxicity concerns associated with this compound?

A15: While specific toxicity data is not extensively discussed in the provided literature, it's essential to exercise caution when handling any chemical substance. Consulting safety data sheets and conducting thorough toxicological evaluations are crucial for ensuring safe handling and use. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.